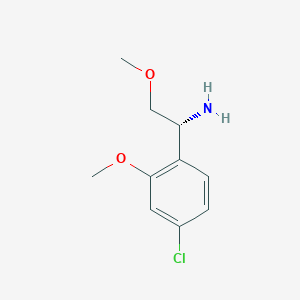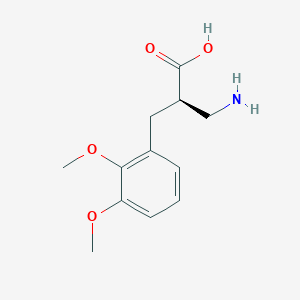
(R)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid is a chiral amino acid derivative characterized by the presence of an amino group, a benzyl group substituted with two methoxy groups, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Addition of Propanoic Acid Moiety: The resulting amine is then reacted with a propanoic acid derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of ®-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance yield and purity while minimizing waste and production time.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
®-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies investigating enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid
- ®-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid
- ®-3-Amino-2-(2,3-dimethoxyphenyl)propanoic acid
Uniqueness
®-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct pharmacological and chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C12H17NO4 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
(2R)-2-(aminomethyl)-3-(2,3-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-16-10-5-3-4-8(11(10)17-2)6-9(7-13)12(14)15/h3-5,9H,6-7,13H2,1-2H3,(H,14,15)/t9-/m1/s1 |
Clé InChI |
JQMRQPGZNLHREW-SECBINFHSA-N |
SMILES isomérique |
COC1=CC=CC(=C1OC)C[C@H](CN)C(=O)O |
SMILES canonique |
COC1=CC=CC(=C1OC)CC(CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B12966537.png)
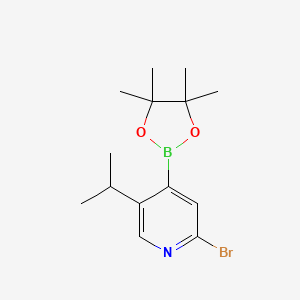
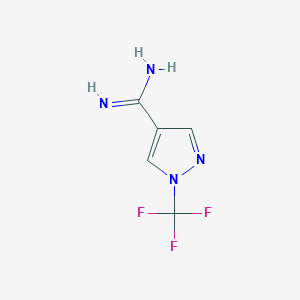
![4-(6-Bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane](/img/structure/B12966553.png)

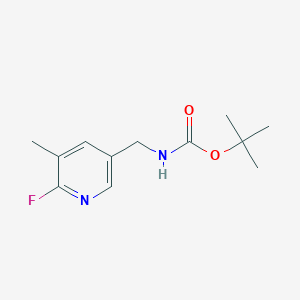
![(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B12966575.png)
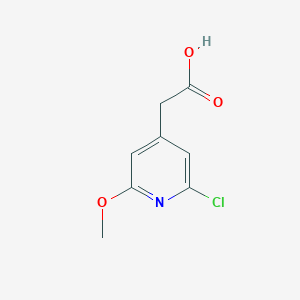
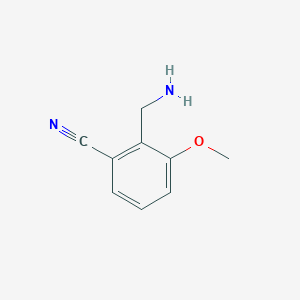
![Benzo[h]quinolin-7-ylboronic acid](/img/structure/B12966593.png)
![2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12966604.png)
